4-(4-Isopropylphenyl)pyrrolidine-3-carbonitrile
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Overview
Description
4-(4-Isopropylphenyl)pyrrolidine-3-carbonitrile is a chemical compound that features a pyrrolidine ring substituted with a 4-isopropylphenyl group and a nitrile group at the 3-position. This compound is part of the pyrrolidine family, which is known for its versatile applications in medicinal chemistry and organic synthesis due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Isopropylphenyl)pyrrolidine-3-carbonitrile typically involves the formation of the pyrrolidine ring followed by the introduction of the isopropylphenyl and nitrile groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-isopropylbenzaldehyde with a suitable amine and nitrile source can lead to the formation of the desired compound through a series of condensation and cyclization steps .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization processes. The choice of solvents, temperature control, and purification techniques are critical to achieving efficient production on a large scale .
Chemical Reactions Analysis
Types of Reactions
4-(4-Isopropylphenyl)pyrrolidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the nitrile group or other functional groups present in the molecule.
Substitution: The aromatic ring and the pyrrolidine ring can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring or the pyrrolidine ring .
Scientific Research Applications
4-(4-Isopropylphenyl)pyrrolidine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Isopropylphenyl)pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their activity. The nitrile group can act as an electrophile, participating in various biochemical reactions. These interactions can modulate biological pathways and lead to specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-3-carbonitrile: Lacks the isopropylphenyl group, resulting in different chemical and biological properties.
4-(4-Methylphenyl)pyrrolidine-3-carbonitrile: Similar structure but with a methyl group instead of an isopropyl group, leading to variations in reactivity and applications.
Uniqueness
4-(4-Isopropylphenyl)pyrrolidine-3-carbonitrile is unique due to the presence of the isopropylphenyl group, which enhances its hydrophobicity and potential for specific interactions with biological targets. This structural feature distinguishes it from other pyrrolidine derivatives and contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C14H18N2 |
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Molecular Weight |
214.31 g/mol |
IUPAC Name |
4-(4-propan-2-ylphenyl)pyrrolidine-3-carbonitrile |
InChI |
InChI=1S/C14H18N2/c1-10(2)11-3-5-12(6-4-11)14-9-16-8-13(14)7-15/h3-6,10,13-14,16H,8-9H2,1-2H3 |
InChI Key |
GCGWYBFXZBZMLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CNCC2C#N |
Origin of Product |
United States |
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